5-Methoxyindole

Descripción general

Descripción

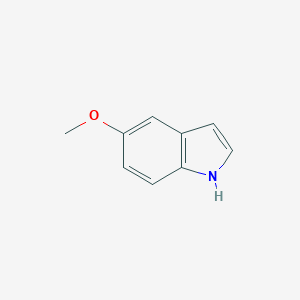

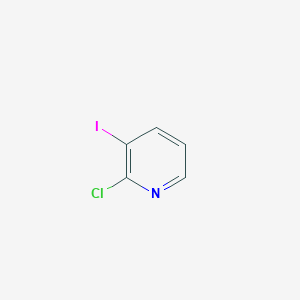

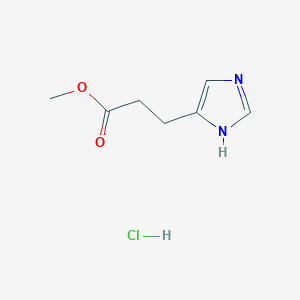

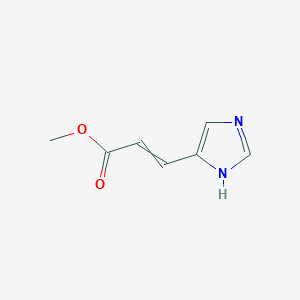

5-Methoxyindole is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has the empirical formula C9H9NO and a molecular weight of 147.17 .

Synthesis Analysis

The synthesis of 5-methoxyindole has been described in several studies. One method involves the condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . Another method involves the conversion of 5-methoxy-2-oxindole to 5-methoxyindole, accomplished by the chlorination of 5-methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile followed by the catalytic reduction of a chlorine atom .Molecular Structure Analysis

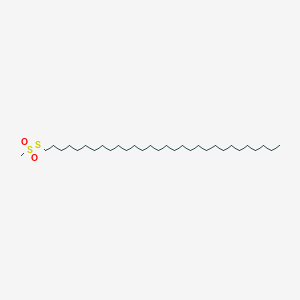

The molecular structure of 5-Methoxyindole is represented by the SMILES string COc1ccc2[nH]ccc2c1 . The InChI key is DWAQDRSOVMLGRQ-UHFFFAOYSA-N .Chemical Reactions Analysis

5-Methoxyindole has been used in various chemical reactions. For instance, it has been used in the preparation of indolylquinoxalines by condensation reactions . It has also been used in the preparation of 1-(phenylsulfonyl)indole and 5-methoxy-1-(phenylsufonyl)indole .Physical And Chemical Properties Analysis

5-Methoxyindole is a beige solid with an odorless smell. It has a melting point range of 52-55 °C and a boiling point range of 176-178 °C at 17 mmHg .Aplicaciones Científicas De Investigación

Neuropharmacology

5-Methoxyindole derivatives have been studied for their potential neuropharmacological applications. For instance, hydrazones derived from 5-Methoxyindole carboxylic acid have shown promise in modulating oxidative damage induced by iron on biologically significant molecules like lecithin and deoxyribose. This suggests potential antioxidant and prooxidant effects, which are crucial in neurodegenerative diseases where oxidative stress plays a significant role .

Antifungal Applications

In agriculture, 5-Methoxyindole has been identified as a potent antifungal agent against Fusarium graminearum , a pathogen that affects wheat production. It inhibits the growth, formation, and germination of conidia in the fungus, and induces malformation and cell death. This compound could be a promising candidate for protecting crops from fungal infections .

Crystallography and Structural Chemistry

The molecular structure of 5-Methoxyindole derivatives is important for their interaction with biological receptors. Studies using single-crystal X-ray diffraction have revealed the geometry and interactions that stabilize the three-dimensional packing of these molecules in crystals. This information is valuable for drug design and understanding the physical properties of these compounds .

Antioxidant Research

5-Methoxyindole analogues have been synthesized to study their antioxidant properties. The structure-activity relationship based on different substituents provides insights into how these functionalities affect the antioxidant properties. This research is significant for developing compounds that can mitigate oxidative stress-related damage .

Chemiluminescence in Biochemical Studies

The ability of 5-Methoxyindole derivatives to scavenge hypochlorite ions has been evaluated using luminol-enhanced chemiluminescence. This property is useful in biochemical studies to measure reactive oxygen species and understand the oxidative processes in biological systems .

Pharmacological Activity

The pharmacological activity of 5-Methoxyindole is closely linked to its molecular structure. Research has focused on synthesizing derivatives and studying their interactions with biological receptors, which is fundamental for drug discovery and development .

Plant Defense Mechanisms

5-Methoxyindole has been studied as a secondary metabolite in plants’ defense against biotic stresses. Its role in plant-pathogen interactions and its potential to enhance plant resistance to diseases is an area of ongoing research .

Protein/Peptide Secretion Studies

The influence of 5-Methoxyindoles on protein and peptide secretion processes has been investigated. Understanding this influence is crucial for developing therapeutic strategies that involve modulation of these biological processes .

Mecanismo De Acción

Target of Action

5-Methoxyindole, a chemical homolog of melatonin, has been found to target several key components in biological systems. It has shown strong activity against the phytopathogenic fungus Fusarium graminearum . It also targets the COX-2 enzyme, controlling its expression at the transcriptional level . Furthermore, it has been found to have a high affinity for 5-HT 1A receptors .

Mode of Action

5-Methoxyindole interacts with its targets in various ways. In the case of F. graminearum, it inhibits growth, formation, and conidia germination . It also induces malformation, reactive oxygen species (ROS) accumulation, and cell death in F. graminearum hyphae and conidia . In relation to COX-2, it inhibits its transcriptional activation induced by diverse proinflammatory and mitogenic factors .

Biochemical Pathways

5-Methoxyindole affects several biochemical pathways. It has been found to inhibit gluconeogenesis in the liver . It also plays a role in the metabolism of L-tryptophan, being a metabolite of this essential amino acid . Furthermore, it has been found to suppress the iron-induced lipid peroxidation .

Pharmacokinetics

It is known that it is a metabolite of l-tryptophan , suggesting that it may be produced in the body from dietary sources of this amino acid.

Result of Action

The action of 5-Methoxyindole results in various molecular and cellular effects. It has been found to have strong antifungal activity against F. graminearum . It also controls the overexpression of COX-2 , which is associated with inflammation and tumorigenesis. Furthermore, it has been found to block cancer cell migration and invasion in vitro and inhibit tumor growth and cancer metastasis in a xenograft model .

Action Environment

The action of 5-Methoxyindole can be influenced by various environmental factors. For instance, the gut microbiome and dietary tryptophan can potentially interact with host and bacterial enzymes in tryptophan metabolism . .

Safety and Hazards

5-Methoxyindole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQDRSOVMLGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143424 | |

| Record name | 5-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyindole | |

CAS RN |

1006-94-6 | |

| Record name | 5-Methoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-5-yl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQM3AS43PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 5-Methoxyindole, a homolog of melatonin, exhibits strong antifungal activity against Fusarium graminearum by inhibiting its growth, conidia formation, and germination. [] This effect is mediated by inducing malformation, reactive oxygen species (ROS) accumulation, and cell death in F. graminearum hyphae and conidia. [] Additionally, 5-Methoxyindole downregulates genes involved in scavenging reactive oxygen species in F. graminearum. [] 5-Methoxyindole also acts as a potent inhibitor of respiration and potassium ion transport in the archaebacterium Haloferax volcanii, suggesting a potential target in its respiratory chain. []

ANone: * Molecular Formula: C9H9NO* Molecular Weight: 147.17 g/mol

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identification and quantification in biological samples. [, , ]

- High Performance Liquid Chromatography (HPLC): Employed for separation and quantification, often coupled with fluorometric detection. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to analyze conformational changes. []

- Infrared (IR) Spectroscopy: Used to identify functional groups and characterize conformational changes. [, ]

- UV-Vis Spectroscopy: Provides information about electronic transitions and dipole moments. [, ]

ANone: The provided research papers do not extensively discuss material compatibility or stability of 5-Methoxyindole under various conditions beyond specific applications:

- Stability in Urine Samples: 5-Methoxyindole is stable in human urine when stored at -20°C, but degrades at room temperature, especially if the urine is not acidified to pH 4-5. []

- Electrochemical Polymer Coating: A study utilized a poly(2,2-bithiophene-co-5-Methoxyindole)-oxide graphene composite coating for solid-phase microextraction, demonstrating high thermal stability up to 400°C and reusability for at least 180 extractions without performance loss. []

ANone: The provided abstracts do not report any catalytic properties or applications for 5-Methoxyindole. The focus remains on its biological activities and applications.

ANone: Yes, computational chemistry has been applied in the following ways:

- Conformational Analysis: Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were used to study the conformational changes in 5-Methoxyindole upon UV irradiation, identifying the formation of 3H-tautomers and indolyl radicals. []

- Molecular Docking: This technique was used to identify four putative melatonin receptors in Nicotiana benthamiana that potentially interact with 5-Methoxyindole. []

ANone: While the provided abstracts don't explicitly detail comprehensive SAR studies for 5-Methoxyindole, several observations can be made:

- Methoxy Group Importance: Comparing 5-Methoxyindole to its parent compound, indole, highlights the significance of the methoxy group for certain activities. For instance, 5-Methoxyindole exhibits distinct spectroscopic properties and conformational behavior compared to indole. []

- Side Chain Modifications: Studies investigating the antitumor activity of indol-3-yl-glyoxylic acid podophyllotoxin derivatives involved modifications at the indole nitrogen. Some of these derivatives, particularly those incorporating a 5-Methoxyindole moiety, exhibited favorable antitumor activities. []

ANone: The research primarily focuses on the biological activity of 5-Methoxyindole. Information on its stability under various conditions and formulation strategies is limited to the following:

- Urine Sample Stability: As mentioned earlier, 5-Methoxyindole is stable in urine at -20°C but degrades at room temperature, especially at higher pH. Acidifying the urine to pH 4-5 improves its stability. []

- Renewed Interest (Recent Decades): More recent studies have focused on exploring the diverse biological activities of 5-Methoxyindole, including its antifungal properties, [] effects on ovarian function, [] and potential as a biomarker for melanoma progression. [, , , ]

A: * Plant Science and Agriculture: Research on 5-Methoxyindole extends to plant science, demonstrating its ability to induce immune responses and disease resistance in Nicotiana benthamiana plants. [] This finding suggests potential applications in agriculture for developing disease-resistant crops.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)